molecular formula C7H8BFO2S B1520070 4-Borono-3-fluorothioanisole CAS No. 957060-84-3

4-Borono-3-fluorothioanisole

Cat. No.: B1520070
CAS No.: 957060-84-3
M. Wt: 186.02 g/mol
InChI Key: OUFPJVWVFXZKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Borono-3-fluorothioanisole is a useful research compound. Its molecular formula is C7H8BFO2S and its molecular weight is 186.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Borono-3-fluorothioanisole (C7H8BFO2S) is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in chemical biology, particularly for targeting biomolecules.

  • Molecular Formula : C7H8BFO2S
  • Molecular Weight : 186.01 g/mol
  • CAS Number : 957060-84-3

The biological activity of this compound is largely attributed to its interaction with various biomolecules. The boron atom can participate in reversible covalent bonding, allowing the compound to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential applications in modulating receptor activity, which can affect signal transduction processes.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound effectively inhibited certain proteases, suggesting its potential as a therapeutic agent in diseases where these enzymes play a critical role .
  • Targeting Cancer Cells :
    • Research indicated that the compound could selectively target cancer cells by exploiting the unique metabolic pathways present in these cells. The boronic acid moiety enhances selectivity through interactions with overexpressed receptors on cancer cells .
  • Antimicrobial Activity :
    • Preliminary tests showed that this compound exhibited antimicrobial properties against various bacterial strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundBiological ActivityNotable Applications
This compoundEnzyme inhibition, AnticancerTargeting cancer cells
3-FluoroanisoleLimited enzyme interactionSolvent in organic reactions
Boronic Acid DerivativesBroad enzyme modulationCatalysis and drug development

Scientific Research Applications

Organic Synthesis

A. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Borono-3-fluorothioanisole is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The boron group facilitates the coupling with various electrophiles, including aryl and vinyl halides, leading to the synthesis of complex organic molecules. This method is particularly valuable in pharmaceutical chemistry for synthesizing biologically active compounds and natural products .

B. Directing Group in C-H Activation

This compound can act as a directing group in C-H activation reactions. The presence of the boron atom allows for selective functionalization of aromatic rings through oxidative C-H olefination and borylation processes. This application is crucial for developing new synthetic pathways that enhance the efficiency of organic synthesis .

Catalysis

A. Asymmetric Catalysis

The compound's stability under various reaction conditions makes it suitable as a ligand in asymmetric metal catalysis. It has been shown to improve the enantioselectivity of reactions involving transition metals, such as palladium and rhodium complexes, thereby facilitating the formation of chiral centers in organic molecules .

B. Reductive Borylation

This compound is also involved in reductive borylation processes, where it serves as a borylating agent to convert carbonyl compounds into corresponding boronates. This transformation is significant for creating intermediates that can be further manipulated to yield a variety of functionalized products .

Material Science

A. Synthesis of Functional Materials

In material science, this compound has been utilized to synthesize novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

B. Fluorescent Materials

The compound has potential applications in developing fluorescent materials due to its unique electronic properties. When integrated into polymer systems or small molecule frameworks, it can contribute to the creation of photonic devices or sensors that exhibit desirable optical characteristics .

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Organic SynthesisSuzuki-Miyaura CouplingFacilitates efficient carbon-carbon bond formation; applicable in pharmaceuticals .
CatalysisAsymmetric CatalysisEnhances enantioselectivity in metal-catalyzed reactions .
Reductive BorylationConverts carbonyls to boronates; useful for functionalized product synthesis .
Material ScienceSynthesis of Functional MaterialsImproves thermal stability and mechanical properties of polymers .
Development of Fluorescent MaterialsPotential for photonic devices; exhibits unique electronic properties .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Borono-3-fluorothioanisole, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between a halogenated thioanisole derivative (e.g., 3-fluoro-4-iodothioanisole) and a boronic acid precursor. Key optimization parameters include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki reactions.
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO (commonly used in halogenation reactions, as noted in ) enhance solubility and reaction rates.
  • Base Optimization : Na₂CO₃ or K₂CO₃ can improve coupling efficiency by maintaining pH stability.
    • Validation : Monitor reaction progress via TLC or HPLC (>95.0% purity thresholds, as in and ) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Essential for confirming fluorine substitution patterns and detecting byproducts.
  • 1H/13C NMR : Resolve methoxy (OCH₃) and methylthio (SCH₃) group signals.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 218.81 g/mol for analogous boronic acids in ).
  • Purity Analysis : High-performance liquid chromatography (HPLC) with >97.0% purity criteria (as in ) .

Q. How should researchers address hydrolytic instability of the boronic acid group in this compound?

  • Methodological Answer :

  • Storage : Maintain at 0–6°C under inert atmospheres (N₂/Ar) to minimize decomposition (similar to protocols for 4-bromo-3-fluorophenylboronic acid in ).
  • Reaction Conditions : Use anhydrous solvents and avoid prolonged exposure to moisture during synthesis .

Advanced Research Questions

Q. How can competing coupling pathways (e.g., protodeboronation) be minimized during Suzuki-Miyaura reactions involving this compound?

  • Methodological Answer :

  • Stoichiometric Control : Limit excess boronic acid to reduce side reactions.
  • Additives : Use ligands like SPhos or XPhos to stabilize Pd intermediates.
  • Temperature Optimization : Lower reaction temperatures (e.g., 60°C vs. reflux) may suppress decomposition .

Q. What strategies resolve discrepancies in catalytic activity data reported for this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent purity (e.g., DMF from ) and catalyst batches.
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., dehalogenated thioanisole derivatives, as in ).
  • Data Normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states to assess steric/electronic effects of the fluorine and borono groups.
  • Molecular Docking : Simulate interactions with Pd catalysts to guide ligand design.

Q. How do solvent polarity and proticity influence the stability of this compound during long-term storage?

  • Methodological Answer :

  • Stability Studies : Compare degradation rates in DMSO (polar aprotic) vs. THF (less polar) using accelerated aging tests.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf life under varying conditions .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the optimal reaction temperature for synthesizing this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare activation energies (Ea) derived from Arrhenius plots across studies.
  • Contextual Factors : Account for differences in catalyst loading (e.g., 1 mol% vs. 5 mol% Pd) or solvent purity thresholds (e.g., >95.0% GC in ) .

Q. What experimental controls are critical when comparing the catalytic efficiency of this compound with other boronic acid derivatives?

  • Methodological Answer :

  • Internal Standards : Use deuterated analogs (e.g., 4-bromothioanisole-d₃ in ) to normalize reaction yields.
  • Blind Trials : Replicate studies across independent labs to eliminate batch-specific variability .

Q. Methodological Tables

Parameter Optimization Strategy Reference
Suzuki Reaction CatalystPd(PPh₃)₄ (1–5 mol%), SPhos ligands
Solvent for StabilityAnhydrous DMF, stored at 0–6°C
Purity ValidationHPLC (>97.0% HLC), GC-MS for byproducts
Computational ModelingDFT for transition-state analysis

Properties

IUPAC Name

(2-fluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFPJVWVFXZKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660282
Record name [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-84-3
Record name B-[2-Fluoro-4-(methylthio)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1-bromo-2-fluoro-4-(methylthio)benzene (180 g, 814 mmol) at −78° C. in THF (500 mL) was treated with n-BuLi (358 mL, 2.5M in hexanes, 895 mmol) over 1.5 h. After 15 min at −78° C., B(OMe)3 (254 g, 244 mol) was added over 1.5 h, and the reaction mixture was slowly warmed to ambient temperature. 10% Aqueous HCl (100 mL) was added and the mixture was stirred for 5 min. Et2O (500 mL) was added and the organic layer was separated and washed with 2M NaOH (300 mL). The aqueous phase was rinsed one more time with Et2O. The aqueous phase was then acidified with 10% aqueous HCl to pH ˜4 and the resulting solid was collected to give [2-fluoro-4-(methylthio)phenyl]boronic acid (24.7 g). 1H NMR (400 MHz, CDCl3): δ 7.70 (t, 1H, J=7.6 Hz), 7.03 (dd, 1H, Ja=8.1 Hz, Jb=1.6 Hz), 6.88 (dd, 1H, Ja=11.7 Hz, Jb=1.6 Hz), 2.49 (s, 3H).
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
358 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Borono-3-fluorothioanisole
4-Borono-3-fluorothioanisole
4-Borono-3-fluorothioanisole
4-Borono-3-fluorothioanisole
4-Borono-3-fluorothioanisole
Reactant of Route 6
4-Borono-3-fluorothioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.